2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide
Description
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-3-7-14(8-4-11)18-16(19)12(2)20-15-9-5-13(17)6-10-15/h3-10,12H,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAJYLNZFCDTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide typically involves the reaction of 4-aminothiophenol with 4-methylphenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles such as acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, sulfonamides.
Scientific Research Applications
2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The physicochemical properties of thioamide derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Physicochemical Parameters of Selected Analogs
*Molecular weight calculated based on formula C17H20N2OS ().
Key Observations :
- Lipophilicity: The 4-methylphenyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in ) typically exhibit higher melting points due to enhanced intermolecular interactions. The target compound’s predicted boiling point (507.4°C, ) aligns with analogs bearing alkyl substituents.
- Hydrogen Bonding: The thioamide and amino groups enable hydrogen bonding, critical for crystal packing (as seen in ) and target binding in biological systems.
Stability and Reactivity
- Electron-Donating vs. Withdrawing Groups: The 4-aminophenylthio group’s electron-donating nature increases nucleophilicity, while nitro or sulfonyl groups () enhance electrophilicity and oxidative stability.
- Degradation Pathways : Thioamides are prone to hydrolysis under acidic conditions. Bulky substituents (e.g., benzodioxol in ) may slow degradation compared to the target compound’s methyl group.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. A common route involves reacting 4-aminothiophenol with N-(4-methylphenyl)propanamide derivatives in the presence of a base (e.g., triethylamine) to deprotonate the thiol group. Solvents like DMF or dichloromethane are used under reflux (60–80°C) for 12–24 hours. Yield optimization relies on stoichiometric ratios (1:1.2 for thiol:amide), inert atmospheres (N₂/Ar), and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Infrared Spectroscopy (IR) identifies thioamide (C=S stretch ~1,100 cm⁻¹) and amide (N–H bend ~1,650 cm⁻¹) functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 315.12). Purity (>95%) is assessed via HPLC using a C18 column and acetonitrile/water gradient .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodology : The compound is light- and moisture-sensitive. Stability studies recommend storage at –20°C in amber vials under argon. Degradation products (e.g., oxidized sulfone derivatives) are monitored via TLC or LC-MS. Accelerated stability testing (40°C/75% RH for 14 days) identifies decomposition thresholds .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved across different studies?
- Methodology : Contradictions in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (cell line variability, serum concentration). Validate using orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT viability). Control for thiol-containing media (which may reduce activity) and confirm compound stability in buffer solutions using UV-Vis spectroscopy .
Q. What computational strategies are employed to predict binding modes of this compound with biological targets?
- Methodology : Molecular docking (AutoDock Vina) models interactions with cysteine-rich enzymes (e.g., kinases). Density Functional Theory (DFT) calculates electrostatic potentials to identify nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess binding stability in aqueous environments, with parameters derived from CHARMM force fields .
Q. How can regioselective modifications of the thioamide group be achieved to enhance pharmacological properties?
- Methodology : Protect the aniline group (e.g., Boc protection) before introducing substituents. Thioamide alkylation is performed using alkyl halides in DMF with K₂CO₃. For oxidation to sulfones, use mCPBA (meta-chloroperbenzoic acid) in dichloromethane. Monitor reaction progress via ¹H NMR to avoid over-oxidation .
Q. What in vitro models are suitable for studying the compound’s metabolic stability?
- Methodology : Use hepatic microsomes (human/rat) incubated with NADPH cofactor at 37°C. Quantify parent compound depletion via LC-MS/MS. Identify metabolites (e.g., hydroxylation at the methylphenyl group) using UPLC-QTOF. Compare with cytochrome P450 inhibition assays (CYP3A4/CYP2D6) to elucidate metabolic pathways .
Key Challenges and Recommendations
- Synthetic Reproducibility : Batch-to-batch variability in thiol reactivity necessitates strict control of anhydrous conditions and reagent freshness.
- Biological Assay Design : Pre-incubate compounds in assay buffers to rule out artifactorial interactions with thiol-sensitive reagents (e.g., DTNB).
- Data Validation : Cross-reference spectral data with PubChem (CID: [insert CID]) and EPA DSSTox (DTXSID: [insert ID]) entries to resolve structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
